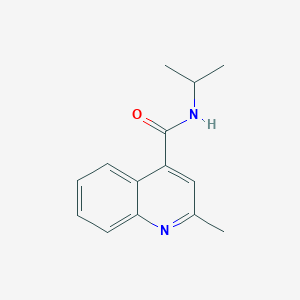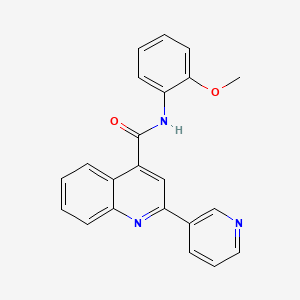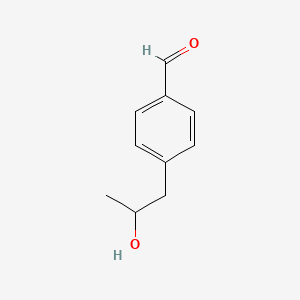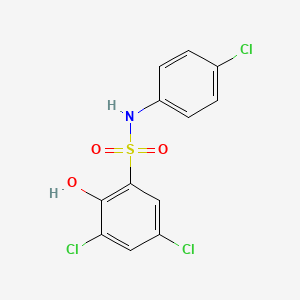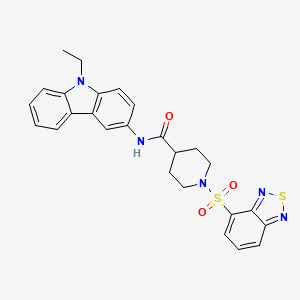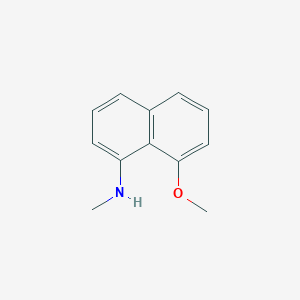
8-methoxy-N-methylnaphthalen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-methoxy-N-methylnaphthalen-1-amine, also known as 8-Methyl-2,3,4,5-tetrahydro-1H-1-naphthalenamine, is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon that is commonly used in the production of dyes and other chemicals. The synthesis method of 8-methoxy-N-methylnaphthalen-1-amine is complex and requires specialized knowledge and equipment. However, the compound has been shown to have potential applications in a variety of scientific fields.
作用机制
The mechanism of action of 8-methoxy-N-methylnaphthalen-1-amine involves its interaction with dopamine receptors in the brain. Specifically, this compound has been shown to have a high affinity for the D2 dopamine receptor, which is involved in the regulation of movement and other neurological functions. By binding to this receptor, 8-methoxy-N-methylnaphthalen-1-amine may help to increase dopamine levels in the brain, which can improve motor function in individuals with Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-methoxy-N-methylnaphthalen-1-amine are complex and are still being studied. However, research has shown that this compound has a potent effect on dopamine receptors in the brain, which can improve motor function in individuals with Parkinson's disease. Additionally, studies have shown that 8-methoxy-N-methylnaphthalen-1-amine may have other neurological effects, such as improving cognitive function and reducing anxiety.
实验室实验的优点和局限性
One advantage of using 8-methoxy-N-methylnaphthalen-1-amine in lab experiments is its potent effect on dopamine receptors in the brain. This makes it a useful tool for studying the role of dopamine in neurological disorders such as Parkinson's disease. However, one limitation of using this compound in lab experiments is its complex synthesis method, which requires specialized knowledge and equipment.
未来方向
There are many potential future directions for research involving 8-methoxy-N-methylnaphthalen-1-amine. One area of research could focus on the development of new medications for the treatment of Parkinson's disease that are based on the structure of this compound. Additionally, further research could be done to explore the potential neurological effects of this compound, such as its ability to improve cognitive function and reduce anxiety. Finally, future research could focus on developing more efficient synthesis methods for 8-methoxy-N-methylnaphthalen-1-amine, which could make it more accessible for use in scientific research.
合成方法
The synthesis of 8-methoxy-N-methylnaphthalen-1-amine involves a multi-step process that requires specialized knowledge and equipment. The first step in the synthesis process involves the reaction of 2-methoxybenzaldehyde with cyclohexanone in the presence of a catalyst to form 2-methoxy-2,3,4,5-tetrahydro-1H-1-naphthalenone. This intermediate is then reduced using sodium borohydride to form 8-methoxy-2,3,4,5-tetrahydro-1H-1-naphthalenol. The final step in the synthesis process involves the reaction of 8-methoxy-2,3,4,5-tetrahydro-1H-1-naphthalenol with methylamine in the presence of a catalyst to form 8-methoxy-N-methylnaphthalen-1-amine.
科学研究应用
8-methoxy-N-methylnaphthalen-1-amine has been studied for its potential use in a variety of scientific fields. One potential application of this compound is in the development of new medications for the treatment of neurological disorders such as Parkinson's disease. Studies have shown that 8-methoxy-N-methylnaphthalen-1-amine has a potent effect on dopamine receptors in the brain, which may make it useful in the treatment of Parkinson's disease.
属性
IUPAC Name |
8-methoxy-N-methylnaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-13-10-7-3-5-9-6-4-8-11(14-2)12(9)10/h3-8,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSLDHQNDGMPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=C1C(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-N-methylnaphthalen-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenoxy-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethylethyl)phenyl]acetamide](/img/structure/B7464609.png)
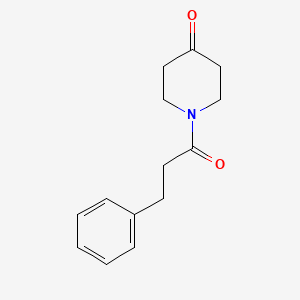

![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7464646.png)
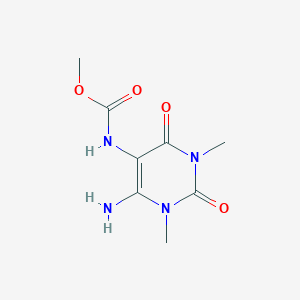
![(5E)-3-ethyl-5-[(2-methyl-1,3-benzothiazol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7464650.png)
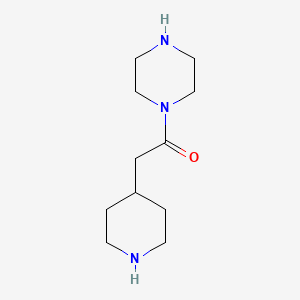
![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea](/img/structure/B7464657.png)
![3-(1-ethyl-2-methylbenzimidazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464665.png)
